

# 3-(Bromomethyl)benzoic acid CAS number and structure

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## Compound of Interest

Compound Name: 3-(Bromomethyl)benzoic acid

Cat. No.: B024203

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## An In-Depth Technical Guide to 3-(Bromomethyl)benzoic Acid

For researchers, scientists, and drug development professionals, **3-(Bromomethyl)benzoic acid** is a valuable bifunctional building block essential for a wide range of synthetic applications. Its unique structure, featuring both a carboxylic acid and a reactive bromomethyl group, offers dual functionality for constructing complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and core applications.

## Chemical Identity and Structure

**3-(Bromomethyl)benzoic acid** is an aromatic compound that serves as a versatile intermediate in organic synthesis.<sup>[1][2][3]</sup> The presence of a carboxylic acid on the benzene ring and a bromomethyl substituent at the meta-position allows for sequential and site-specific reactions, making it a crucial component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1]</sup>

- CAS Number: 6515-58-8<sup>[1][3][4][5]</sup>
- Synonyms:  $\alpha$ -Bromo-m-toluic acid, 3-Carboxybenzyl bromide, m-Bromomethylbenzoic acid<sup>[1][4]</sup>

The structure consists of a benzoic acid core with a bromomethyl group (-CH<sub>2</sub>Br) at the 3-position of the benzene ring.

## Physicochemical Properties

The compound is typically supplied as a stable, off-white to white crystalline solid.<sup>[1][3][5]</sup> Its key quantitative properties are summarized below for easy reference.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	<sup>[1][3][4]</sup>
Molecular Weight	215.04 g/mol	<sup>[1][2][3]</sup>
Melting Point	151–152 °C	<sup>[1][3][5]</sup>
Boiling Point	~338.1 °C (Predicted)	<sup>[1][3]</sup>
Density	~1.635 g/cm <sup>3</sup> (Predicted)	<sup>[1][3]</sup>
Purity	≥98%	<sup>[1]</sup>
Appearance	Off-white to white crystalline solid	<sup>[1][3]</sup>
Solubility	Soluble in DMSO and methanol	<sup>[1][3][5]</sup>
pKa	4.08 ± 0.10 (Predicted)	<sup>[3]</sup>

## Experimental Protocols: Synthesis

The most common method for synthesizing **3-(Bromomethyl)benzoic acid** is through the radical bromination of the corresponding methyl-substituted aromatic compound, m-toluic acid.<sup>[6]</sup>

### Protocol 1: Synthesis using N-Bromosuccinimide (NBS) and a Radical Initiator

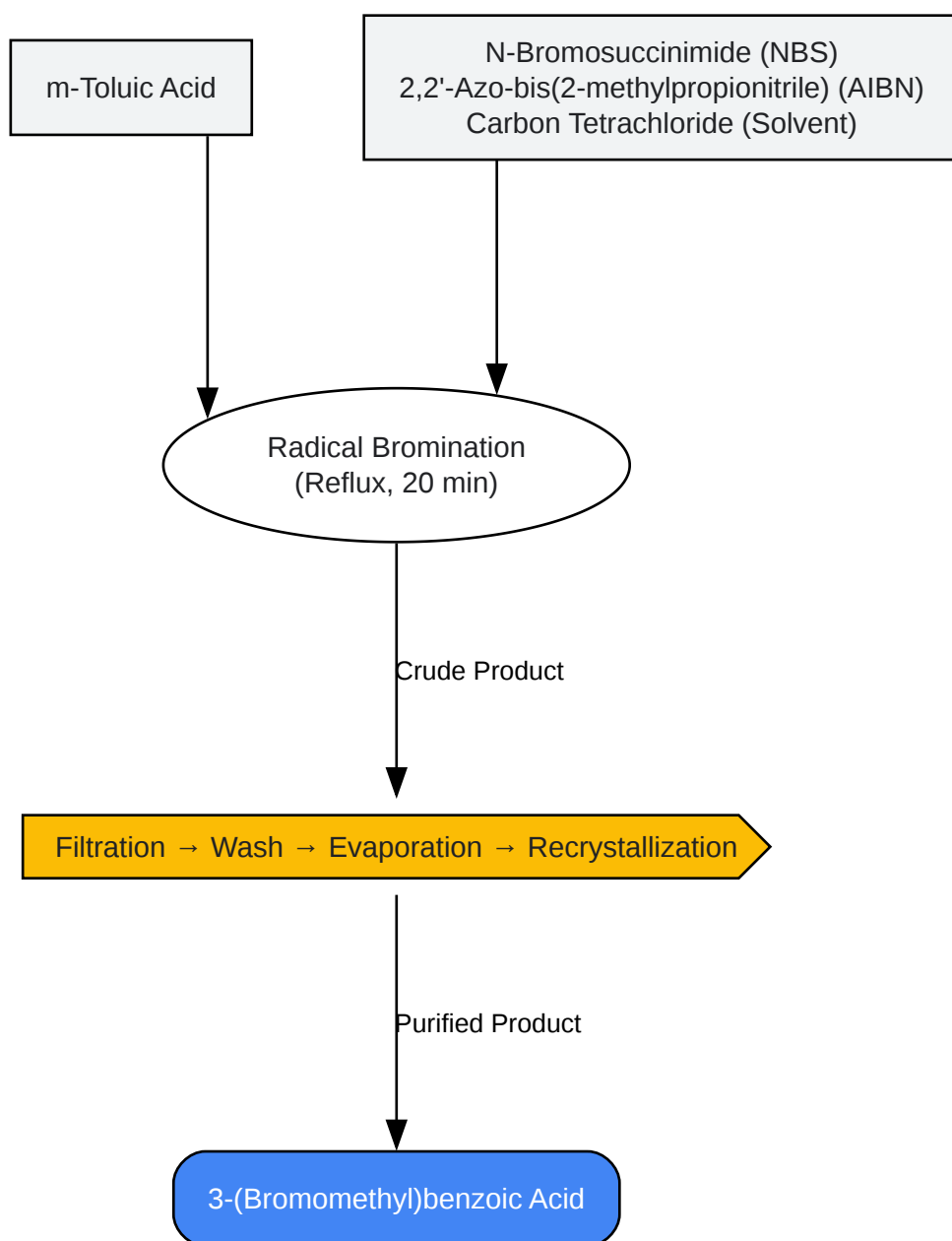
This procedure involves the side-chain bromination of m-toluic acid using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

- m-Toluic acid (10 g, 73.4 mmol)[7]
- N-Bromosuccinimide (NBS) (13.72 g, 77.07 mmol)[7]
- 2,2'-Azo-bis-(2-methylpropionitrile) (AIBN) (0.2 g)[7]
- Anhydrous carbon tetrachloride (75 mL)[7]
- Water

Procedure:

- Dissolve m-toluic acid in anhydrous carbon tetrachloride in a reaction flask.[7]
- Add N-bromosuccinimide and the AIBN initiator to the mixture.[7]
- Heat the reaction mixture to reflux for approximately 20 minutes.[7]
- Once the reaction is complete, filter the warm mixture to remove the succinimide byproduct.[7]
- Wash the organic filtrate with water (15 mL), dry it over sodium sulfate, and filter again.[7]
- Evaporate the solvent under reduced pressure to yield the crude product.[7]
- Recrystallize the crude solid from a fivefold amount of carbon tetrachloride to obtain pure **3-(Bromomethyl)benzoic acid**. A yield of approximately 80.5% can be expected.[7]



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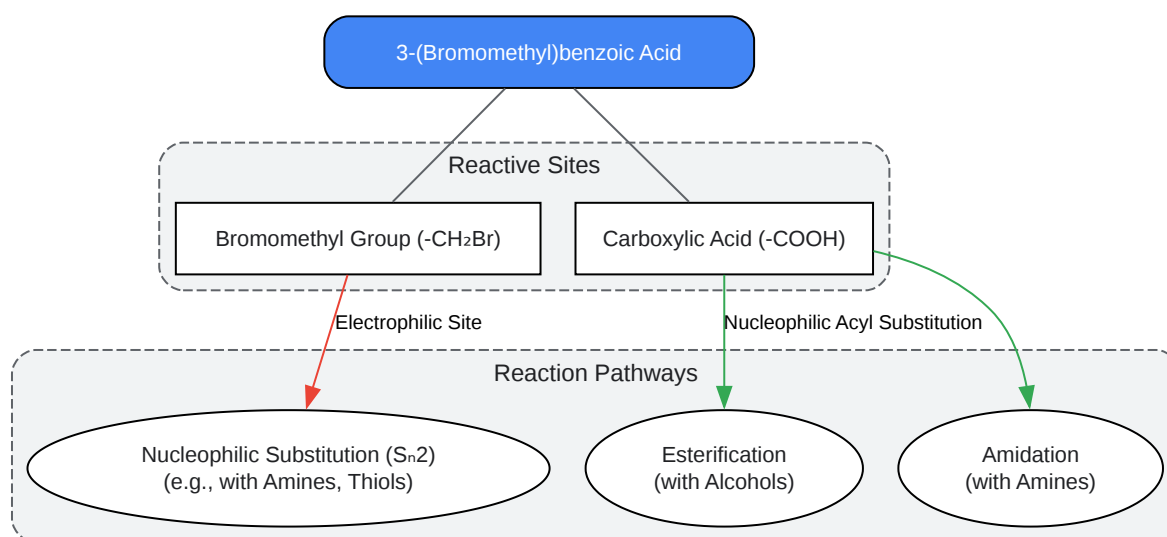
Caption: Synthesis workflow for **3-(Bromomethyl)benzoic acid**.

## Reactivity and Applications

The synthetic utility of **3-(Bromomethyl)benzoic acid** stems from its two distinct reactive sites, which can be addressed with high selectivity.

- **Bromomethyl Group:** The benzylic bromide is highly reactive towards nucleophiles, making it an excellent electrophile for  $S_N2$  reactions. This allows for the facile introduction of various functional groups by reaction with amines, thiols, azides, and other nucleophiles.[1][8]
- **Carboxylic Acid Group:** This group can undergo standard reactions such as esterification, amidation, or reduction to an alcohol. It also directs electrophilic aromatic substitution to the meta-position, although the bromomethyl group can also influence reactivity.

This dual reactivity makes it a key intermediate for building more complex molecules, including pharmaceutical scaffolds and ligands for catalysis.[8] Derivatives of **3-(bromomethyl)benzoic acid** are valuable reactants in the synthesis of certain herbicides.[6]



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Caption: Key reaction pathways for **3-(Bromomethyl)benzoic acid**.

## Safety and Handling

According to its Globally Harmonized System (GHS) classification, **3-(Bromomethyl)benzoic acid** is associated with the GHS07 pictogram, indicating it can be harmful or an irritant.[3]

- Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3]
- Precautions: Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[1]  
Store in a cool, dry, well-ventilated area, sealed from moisture and light.[1][3]

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